molecular formula C8H9BF3KO2 B7969699 Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide

Cat. No.: B7969699
M. Wt: 244.06 g/mol
InChI Key: YAIXUDJKYIJWDM-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organotrifluoroborate family, which has gained significant attention due to its stability and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide typically involves the reaction of 4-(2-hydroxyethoxy)phenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:

4-(2-hydroxyethoxy)phenylboronic acid+KHF2Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide\text{4-(2-hydroxyethoxy)phenylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 4-(2-hydroxyethoxy)phenylboronic acid+KHF2​→Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, such as the Suzuki–Miyaura coupling . Typical conditions involve mild temperatures and the presence of a base to facilitate the reaction.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The compound’s trifluoroborate group is particularly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the hydroxyethoxyphenyl group.

    Potassium phenyltrifluoroborate: Similar structure but without the hydroxyethoxy group.

    Potassium 4-(2-hydroxyethoxy)phenylborate: Similar but without the trifluoroborate group.

Uniqueness

Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide is unique due to the presence of both the trifluoroborate and hydroxyethoxyphenyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .

Properties

IUPAC Name

potassium;trifluoro-[4-(2-hydroxyethoxy)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O2.K/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13;/h1-4,13H,5-6H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIXUDJKYIJWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCCO)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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